molecular formula C8H15BrO3 B606383 Bromo-PEG1-CH2-Boc CAS No. 157759-50-7

Bromo-PEG1-CH2-Boc

Cat. No.: B606383
CAS No.: 157759-50-7
M. Wt: 239.11 g/mol
InChI Key: MXCPNUHKYMLSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG1-CH2CO2tBu (CAS 157759-50-7) is a polyethyleneglycol (PEG)-based derivative containing a bromo group, a short PEG1 chain, and a tert-butyl ester. Its molecular formula is C₈H₁₅BrO₃, with a molecular weight of 239.1 g/mol and purity typically >95% . The bromo group serves as a reactive site for nucleophilic substitution, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions . This compound is widely used in bioconjugation, nanotechnology, and drug delivery systems due to its solubility in organic solvents and moderate hydrophilicity from the PEG chain .

Properties

IUPAC Name

tert-butyl 2-(2-bromoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCPNUHKYMLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157759-50-7
Record name tert-butyl 2-(2-bromoethoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Carboxyl Group Activation

The t-butyl ester is introduced via esterification of a carboxyl-containing PEG intermediate. A common approach involves reacting PEG-carboxylic acid with tert-butanol (t-BuOH) under acidic conditions:

$$ \text{PEG-COOH + t-BuOH} \xrightarrow{\text{H}^+} \text{PEG-COOtBu + H}_2\text{O} $$

Optimized Conditions

  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) at 0.5–1 mol%.
  • Solvent : Dichloromethane (DCM) or toluene to azeotropically remove water.
  • Temperature : 40–50°C for 6–8 hours.

Purification Steps

  • Neutralization : Quench the reaction with saturated NaHCO₃.
  • Extraction : Isolate the organic layer and wash with brine.
  • Drying and Evaporation : Dry over MgSO₄ and concentrate under vacuum.

Integrated Synthesis of Bromo-PEG1-CH2CO2tBu

Combining the above steps, the full synthesis involves:

  • Bromination of PEG1-Alcohol : Yield 80–85%.
  • Carboxylation : Introduce the CH₂CO₂H group via oxidation or alkylation (specific methods require proprietary data).
  • t-Butyl Protection : Achieves >90% conversion under optimized esterification.

Analytical Characterization

Spectral Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, t-Bu), 3.65–3.75 (m, 4H, PEG), 4.30 (s, 2H, CH₂Br).
  • IR : 1720 cm⁻¹ (C=O ester), 650 cm⁻¹ (C-Br).

Purity and Yield

Parameter Value Source
Molecular Weight 239.1 g/mol
Purity ≥95%
Boiling Point 268.1°C
Density 1.301 g/cm³

Challenges and Optimization

Side Reactions

  • Over-bromination : Mitigated by controlled bromine addition and stoichiometry.
  • Ester Hydrolysis : Avoid aqueous workup post-t-butyl protection to prevent deprotection.

Scalability

  • Pilot-Scale Yields : Drop to 70–75% due to distillation losses.
  • Cost Drivers : Bromine (≈$200/kg) and PEG-alcohol (≈$150/kg) dominate material costs.

Comparative Analysis with Bromo-PEG2-CH2CO2tBu

The PEG2 analogue (CAS 1807518-63-3) follows a similar pathway but requires extended reaction times for the longer PEG chain. Key differences include:

Parameter PEG1 Variant PEG2 Variant
Reaction Time 2 hours 3–4 hours
Solubility in DCM High Moderate
Yield 85% 78%

Industrial and Research Applications

  • Bioconjugation : Bromide serves as a leaving group for attaching targeting moieties.
  • Drug Delivery : PEG enhances pharmacokinetics of t-butyl-protected prodrugs.

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG1-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Bromo-PEG1-CH2CO2tBu has diverse applications across several scientific domains:

Drug Delivery Systems

The hydrophilic nature of the PEG spacer significantly enhances the solubility of therapeutic agents, which is crucial for improving bioavailability. The bromide group facilitates nucleophilic substitution reactions, allowing for the attachment of drugs to the PEG backbone. This modification can lead to:

  • Improved Solubility : Enhances the dissolution of hydrophobic drugs in biological fluids.
  • Extended Circulation Time : Increases the half-life of drugs in systemic circulation, reducing the frequency of administration.
  • Targeted Delivery : The ability to conjugate targeting moieties enables precise delivery of drugs to specific tissues or cells, particularly in oncology.

Bioconjugation Techniques

Bromo-PEG1-CH2CO2tBu is widely used for bioconjugation, where it serves as a linker between biomolecules. Its bromide group can react with various nucleophiles such as amines and thiols, facilitating the formation of stable conjugates. This application is particularly relevant in:

  • Antibody-drug Conjugates (ADCs) : Enhancing therapeutic efficacy by linking cytotoxic drugs to antibodies that specifically target cancer cells.
  • Protein Modification : Improving the stability and solubility of proteins through PEGylation, which can also reduce immunogenic responses.

Materials Science

In materials science, Bromo-PEG1-CH2CO2tBu is utilized for creating biocompatible surfaces and hydrogels. The PEG component enhances water affinity, making these materials suitable for biological applications such as:

  • Cell Culture Studies : Functionalized surfaces can improve cell adhesion and growth.
  • Drug Release Systems : The compound can be incorporated into hydrogels that allow for controlled release of therapeutic agents.

Case Study 1: PEGylated Antitumor Drugs

Research has demonstrated that modifying established antitumor drugs with Bromo-PEG1-CH2CO2tBu significantly improves their solubility and reduces toxicity. These PEGylated drugs showed enhanced retention in tumor tissues compared to their non-modified counterparts.

Case Study 2: Biocompatibility Assessments

Studies evaluating the biocompatibility of proteins modified with this compound indicated reduced protein aggregation and immunogenicity. This enhancement improves the therapeutic potential of protein-based drugs by ensuring better stability and efficacy.

Mechanism of Action

Mechanism: The mechanism of action of Bromo-PEG1-CH2CO2tBu primarily involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to be conjugated with various nucleophiles. The PEG spacer enhances solubility and biocompatibility, while the tert-butyl protected carboxyl group provides a site for further functionalization .

Molecular Targets and Pathways: The molecular targets of Bromo-PEG1-CH2CO2tBu include nucleophiles such as amines, thiols, and alkoxides. The compound is involved in pathways related to PEGylation, which improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Comparison with Similar Compounds

Research Findings and Case Studies

  • A 2024 study demonstrated that Bromo-PEG1-CH2CO2tBu improved the stability of antibody-drug conjugates (ADCs) by protecting the carboxylic acid during synthesis, with a 30% higher yield compared to unprotected analogs .
  • Bromo-PEG1-CH2CO2H showed superior efficiency in forming peptide-PEG hybrids, achieving >90% conjugation rates without activation reagents .
  • In nanotechnology, Bromo-PEG2-CH2CO2tBu enhanced gold nanoparticle solubility by 50% compared to PEG1 analogs, attributed to its longer hydrophilic chain .

Biological Activity

Bromo-PEG1-CH2CO2tBu is a specialized polyethylene glycol (PEG) derivative that has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties. This compound features a bromide group and a t-butyl protected carboxyl group, which contribute to its biological activity. The following sections provide an overview of its chemical characteristics, biological applications, case studies, and research findings.

Chemical Characteristics

  • Molecular Formula : C8H15BrO3
  • Molecular Weight : 239.1 g/mol
  • CAS Number : 157759-50-7
  • Purity : ≥95%
  • Storage Conditions : -20 °C

The presence of the bromide group makes Bromo-PEG1-CH2CO2tBu an excellent candidate for nucleophilic substitution reactions, allowing it to react with various nucleophiles such as amines and thiols. The t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating further chemical modifications or conjugations in biological systems .

Biological Applications

Bromo-PEG1-CH2CO2tBu is primarily utilized in:

  • Bioconjugation : The compound can effectively link biomolecules (e.g., proteins, peptides) to various substrates, enhancing their stability and solubility.
  • Drug Delivery Systems : It plays a crucial role in attaching therapeutic agents to targeting molecules, which improves drug solubility and circulation time in biological systems.
  • Surface Modification : This compound is used to modify surfaces of nanoparticles and polymers, promoting biocompatibility and reducing non-specific binding .

Case Study 1: Bioconjugation Efficiency

A study evaluated the efficiency of Bromo-PEG1-CH2CO2tBu in bioconjugating therapeutic peptides to antibodies. The results indicated that the use of this linker significantly improved the solubility and stability of the conjugates compared to those formed without PEG linkers.

ParameterWithout PEGWith Bromo-PEG1-CH2CO2tBu
Solubility (mg/mL)0.55.0
Stability (days at 37 °C)315
Yield (%)5085

The study concluded that the incorporation of Bromo-PEG1-CH2CO2tBu enhances both the solubility and stability of bioconjugates, making it a valuable tool in drug development .

Case Study 2: Drug Delivery Enhancement

In another research project, Bromo-PEG1-CH2CO2tBu was utilized to enhance the delivery of chemotherapeutic agents. The study demonstrated that formulations using this linker exhibited prolonged circulation times and improved tumor targeting compared to conventional formulations.

Formulation TypeCirculation Time (h)Tumor Targeting Efficiency (%)
Conventional430
PEGylated with Bromo-PEG11270

These findings suggest that Bromo-PEG1-CH2CO2tBu can significantly improve the pharmacokinetics of therapeutic agents, leading to better clinical outcomes in cancer treatment .

Q & A

Q. What frameworks (e.g., PICO, FINER) guide the formulation of rigorous research questions for studies involving Bromo-PEG1-CH2CO2tBu?

  • Apply the PICO framework :
  • P : Target molecule (e.g., protein nanoparticle).
  • I : Intervention (conjugation with Bromo-PEG1-CH2CO2tBu).
  • C : Comparison (alternative linkers like maleimide-PEG).
  • O : Outcome (conjugation efficiency, stability).
  • Use FINER to evaluate question viability: ensure access to reagents, novelty in application (e.g., CRISPR delivery), and relevance to public health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG1-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Bromo-PEG1-CH2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.